molecular formula C18H29N3 B11814667 N-Cyclohexyl-3-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine

N-Cyclohexyl-3-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11814667
M. Wt: 287.4 g/mol
InChI Key: SREZSWRECUTNQX-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-3-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of the cyclohexyl and pyrrolidine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is prevalent in the synthesis of such complex molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-Cyclohexyl-3-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it has been studied for its potential to inhibit enzymes involved in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine
  • N-Cyclohexyl-3-(1-ethylpyrrolidin-2-yl)pyridin-2-amine

Uniqueness

N-Cyclohexyl-3-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C18H29N3

Molecular Weight

287.4 g/mol

IUPAC Name

N-cyclohexyl-3-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C18H29N3/c1-14(2)21-13-7-11-17(21)16-10-6-12-19-18(16)20-15-8-4-3-5-9-15/h6,10,12,14-15,17H,3-5,7-9,11,13H2,1-2H3,(H,19,20)

InChI Key

SREZSWRECUTNQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=C(N=CC=C2)NC3CCCCC3

Origin of Product

United States

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